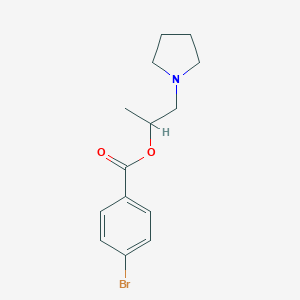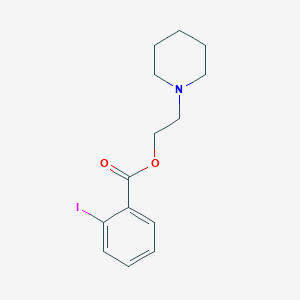
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, also known as Diboc, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is often used as a protecting group in organic synthesis. The compound is known for its ability to protect functional groups during chemical reactions, which makes it an essential tool in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the formation of a stable covalent bond between the protecting group and the functional group that is being protected. The protecting group shields the functional group from any unwanted reactions during the chemical reaction. The protecting group can be removed after the chemical reaction is complete, leaving the functional group intact.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic compound and is considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate as a protecting group in organic synthesis has several advantages. It allows for the protection of functional groups that are sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases. The compound is also easy to handle and can be removed easily after the reaction is complete.
One of the limitations of using this compound is that it may interfere with certain chemical reactions. The protecting group may also be difficult to remove in some cases, which can lead to lower yields and longer reaction times.
Zukünftige Richtungen
There are several future directions for the use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate in scientific research. One area of interest is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of the compound in the synthesis of new drugs and other bioactive molecules. Additionally, the compound may have potential applications in the field of materials science and nanotechnology.
Synthesemethoden
The synthesis of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with piperidine and isobutylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically obtained as a white crystalline solid, which is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate is widely used in scientific research as a protecting group in organic synthesis. It is used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions. The compound is also used in the synthesis of peptides and other complex organic molecules.
Eigenschaften
Molekularformel |
C23H37NO2 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H37NO2/c1-17(16-24-11-9-8-10-12-24)26-21(25)18-13-19(22(2,3)4)15-20(14-18)23(5,6)7/h13-15,17H,8-12,16H2,1-7H3 |
InChI-Schlüssel |
BFOXFBPASZZZAD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)



![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
